molecular formula C16H12BrN3O2 B8280947 1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone

1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-(pyridin-3-yloxy)-ethanone

Cat. No. B8280947
M. Wt: 358.19 g/mol
InChI Key: FRTHZENWFZGPAU-UHFFFAOYSA-N
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Patent
US08030339B2

Procedure details

1-[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-2-chloro-ethanone 4 (60 mg; 0.17 mmol) was dissolved in acetone (5 mL). 3-Hydroxypyridine (22 mg; 0.23 mmol) and K2CO3 (117 mg; 0.85 mmol) were added and heated to reflux for 16 h. The mixture was partitioned between EtOAc and water. The organic phase was then washed with 2N NaOH, saturated aqueous NaCl and was dried over Na2SO4. Concentration of the organic layer afforded 15 mg (25%) of 5. HRMS (ESI+): m/z=358.1938 [M+H]
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
22 mg
Type
reactant
Reaction Step Two
Name
Quantity
117 mg
Type
reactant
Reaction Step Two
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[C:11]([C:13](=[O:16])[CH2:14]Cl)[N:10]=[CH:9]2)[CH:5]=[CH:6][CH:7]=1.[OH:17][C:18]1[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[CH:12]=[C:11]([C:13](=[O:16])[CH2:14][O:17][C:18]3[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=3)[N:10]=[CH:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)N1C=NC(=C1)C(CCl)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
22 mg
Type
reactant
Smiles
OC=1C=NC=CC1
Name
Quantity
117 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and water
WASH
Type
WASH
Details
The organic phase was then washed with 2N NaOH, saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C=NC(=C1)C(COC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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